2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid
Overview
Description
“2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid” is a chemical compound with the CAS Number: 328977-86-2 . It has a molecular weight of 250.28 . The IUPAC name for this compound is 2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N2O3S/c1-6(10(15)16)17-11-12-8-5-3-2-4-7(8)9(14)13-11/h2-6H,1H3,(H,15,16)(H,12,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Synthesis and Green Chemistry Approaches
One area of focus has been the synthesis of novel derivatives of quinazolinone compounds, demonstrating eco-friendly and green chemistry approaches. For example, the synthesis of novel 2-(4-oxo-3,4-dihydroquinazolin-2-ylsulfinylmethyl)-3H-quinazolin-4-ones has been carried out using eco-friendly solvents and conditions, which is crucial for sustainable chemical practices (B. S. Reddy, A. Naidu, & P. Dubey, 2012).
Analytical Methods for Quality Control
The compound has also been studied for its structural similarity to fluoroquinolone antibiotics, suggesting its potential as a scaffold for creating new antimicrobial drugs. Analytical methods, including 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS), have been employed for quality control of these promising active pharmaceutical ingredients (V. O. Zubkov et al., 2016).
Antioxidant and Corrosion Inhibitors
Derivatives of 2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid have been evaluated as antioxidant and corrosion inhibitors for lubricating oil, demonstrating the compound's potential in industrial applications to enhance the longevity and performance of mechanical systems (O. M. Habib, H. M. Hassan, & A. El‐Mekabaty, 2014).
Potential Antimicrobial Agents
Moreover, novel derivatives synthesized from this compound have been explored for their antimicrobial activities, contributing to the search for new antibacterial and antifungal agents. This research is critical in the context of increasing microbial resistance to existing antibiotics (N. Desai, P. N. Shihora, & D. Moradia, 2007).
Mechanism of Action
Result of Action
It’s known that the compound has some antimicrobial activity . More research is needed to describe these effects in detail.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid . These factors could include pH, temperature, and the presence of other compounds. More research is needed to understand how these factors influence the compound’s action.
Biochemical Analysis
Biochemical Properties
2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain proteases, which are enzymes that break down proteins. The inhibition occurs through the binding of the quinazolinone moiety to the active site of the enzyme, thereby blocking substrate access . Additionally, this compound can interact with cellular receptors, modulating signal transduction pathways that are crucial for cell survival and proliferation.
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspases and other apoptotic proteins . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival. Furthermore, this compound can alter gene expression profiles, leading to the upregulation of tumor suppressor genes and downregulation of oncogenes .
Properties
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-7(12(16)17)18-6-10-13-9-5-3-2-4-8(9)11(15)14-10/h2-5,7H,6H2,1H3,(H,16,17)(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKAJFXNDMNQRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SCC1=NC2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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